molecular formula C16H21NO5S B13090830 1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid

1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid

Cat. No.: B13090830
M. Wt: 339.4 g/mol
InChI Key: CQVYMGYWAYLQFT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thieno[2,3-c]furan Moiety: This step often involves a coupling reaction between a thieno[2,3-c]furan derivative and the piperidine intermediate.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound shares a similar piperidine core but lacks the spirocyclic and thieno[2,3-c]furan moieties.

    N-Boc-4-Piperidinecarboxylic Acid: Another related compound with a piperidine core and a tert-butoxycarbonyl protecting group.

Uniqueness

1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is unique due to its spirocyclic structure and the presence of the thieno[2,3-c]furan moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-2-carboxylic acid

InChI

InChI=1S/C16H21NO5S/c1-15(2,3)22-14(20)17-6-4-16(5-7-17)12-10(9-21-16)8-11(23-12)13(18)19/h8H,4-7,9H2,1-3H3,(H,18,19)

InChI Key

CQVYMGYWAYLQFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)C(=O)O

Origin of Product

United States

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